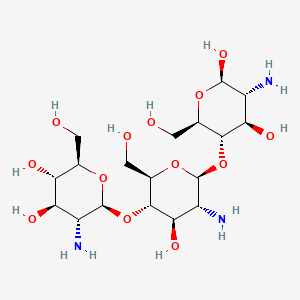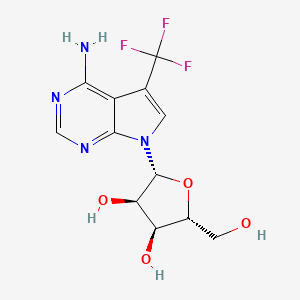
Trifluoromethyl-tubercidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyl-tubercidin is a derivative of tubercidin, a natural product from the bacterium Streptomyces. This compound has garnered significant attention due to its potent antiviral properties, particularly against influenza A and B viruses. This compound inhibits the host RNA methyltransferase MTr1, thereby preventing viral replication .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl-tubercidin involves the introduction of a trifluoromethyl group into the tubercidin molecule. This can be achieved through various synthetic routes, including nucleophilic substitution and transition metal-catalyzed trifluoromethylation reactions. Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions: Trifluoromethyl-tubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tubercidin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives of tubercidin, each with unique chemical and biological properties .
科学研究应用
Trifluoromethyl-tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is being investigated for its antiviral properties, particularly against influenza viruses. .
作用机制
Trifluoromethyl-tubercidin exerts its effects by inhibiting the host RNA methyltransferase MTr1. This enzyme is responsible for the methylation of the 5’ cap structure of host mRNA, which is essential for viral replication. By inhibiting MTr1, this compound prevents the viral polymerase from “cap-snatching,” thereby blocking viral mRNA synthesis and replication .
相似化合物的比较
Tubercidin: The parent compound from which trifluoromethyl-tubercidin is derived.
7-Hetaryltubercidin: Another derivative with potential antiviral properties.
Toyocamycin: A structurally related compound with similar biological activities.
Uniqueness: this compound stands out due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it more effective and less toxic compared to other tubercidin derivatives .
属性
分子式 |
C12H13F3N4O4 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[4-amino-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)4-1-19(10-6(4)9(16)17-3-18-10)11-8(22)7(21)5(2-20)23-11/h1,3,5,7-8,11,20-22H,2H2,(H2,16,17,18)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
RSOXZOFDCJMRMK-IOSLPCCCSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(F)(F)F |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
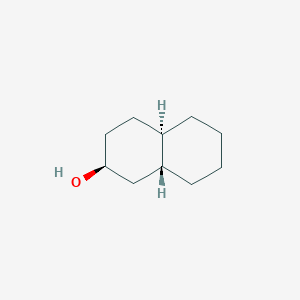
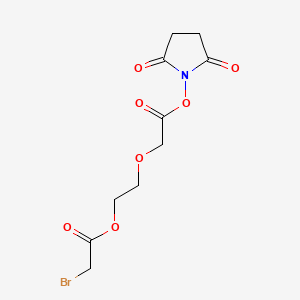
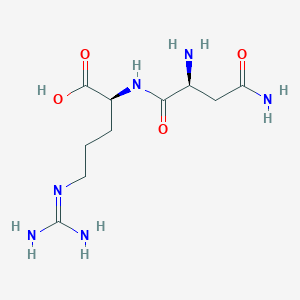
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
